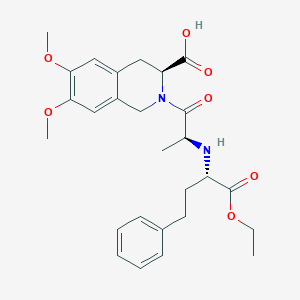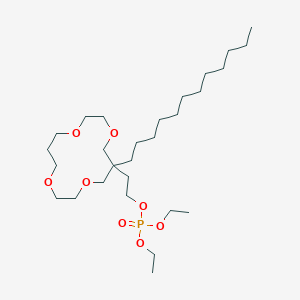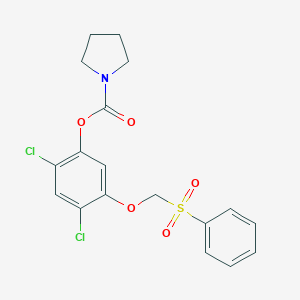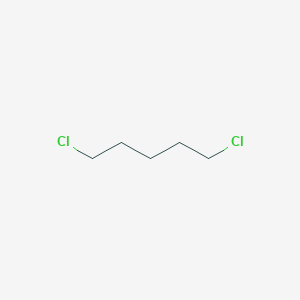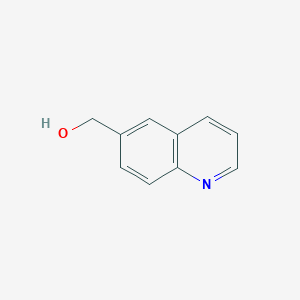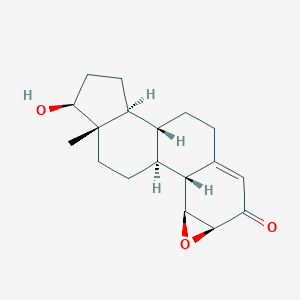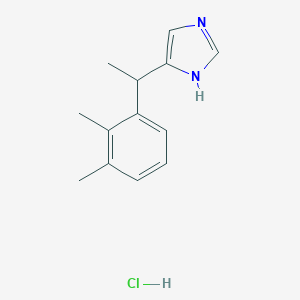
Medetomidine hydrochloride
概要
説明
Medetomidine hydrochloride is a synthetic α2-adrenoreceptor agonist with sedative and analgesic properties . It is a white, or almost white, crystalline, water-soluble substance . The chemical name is (±)-4- [1- (2,3-dimethylphenyl)ethyl]-1H-imidazole monohydrochloride . It is used in veterinary medicine .
Synthesis Analysis
A novel and facile method for the synthesis of medetomidine has been reported . The method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of medetomidine without requiring methylation and dehydration steps, which are problematic processes in the previous methods .
Molecular Structure Analysis
The molecular formula of Medetomidine hydrochloride is C13H17ClN2 . It is achiral . The molecular weight is 236.74 g/mol .
Chemical Reactions Analysis
Medetomidine is a potent non-narcotic α2-adrenoreceptor agonist which produces sedation and analgesia . These effects are dose-dependent in depth and duration .
Physical And Chemical Properties Analysis
Medetomidine hydrochloride is a white, or almost white, crystalline, water-soluble substance . The molecular weight is 236.74 g/mol .
科学的研究の応用
Neuroscience Research : Medetomidine hydrochloride suppresses immediate-early gene expression in the rat brain, indicating potential in treating acute pain (Pertovaara, Bravo, & Herdegen, 1993).
Pharmacology and Neurochemistry : The enantiomers of medetomidine, d-MED and l-MED, help in understanding structure-action relationships at alpha-2 adrenoceptors (Macdonald, Scheinin, Scheinin, & Virtanen, 1991).
Marine and Environmental Research : As a new antifouling agent, medetomidine affects fish's body paleness and CYP1A activity but with generally reversible effects (Lennquist, Hilvarsson, & Förlin, 2010). It also influences the burrowing response of bivalves and sediment reworking activity, with reversible effects upon exposure to clean seawater and sediment (Bellas, Hilvarsson, Birgersson, & Granmo, 2006).
Veterinary Medicine : In veterinary practice, medetomidine hydrochloride causes bradycardia, hypertension, and decreased brain activity in neonatal calves, with variable effects on blood pressure and brain activity (Singh et al., 2011). Its use in cats significantly decreases cardiac output, stroke volume, and heart rate without increasing arterial blood pressures (Lamont et al., 2001). Additionally, dexmedetomidine, an alternative to medetomidine, shows viability in feline semen collection for assisted reproduction programs (Madrigal-Valverde et al., 2020).
Pharmacokinetics : The distribution and pharmacological effects of medetomidine hydrochloride in sheep parallel its plasma concentration, emphasizing its pharmacokinetics (Muge, Chambers, & Livingston, 1996).
Animal Sedation and Analgesia : Medetomidine provides effective sedation and analgesia in dogs and cats, with minimal side effects and smooth recovery (Vähä-Vahe, 1989).
Cardiopulmonary Studies : Studies reveal the cardiopulmonary effects of medetomidine in different animals, including dogs (Sanchez, Mellor, & Mould, 2006) and horses (Tapio et al., 2019).
Safety Studies : Medetomidine hydrochloride's safety and efficiency have been confirmed in guinea pigs through allometric dosing (Poleze et al., 2015).
Safety And Hazards
Medetomidine hydrochloride is toxic and should be handled with care . It can cause damage to the central nervous system and the visual organs . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
特性
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86347-14-0 (Parent) | |
| Record name | Medetomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045691 | |
| Record name | Medetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Medetomidine hydrochloride | |
CAS RN |
86347-15-1 | |
| Record name | 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medetomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


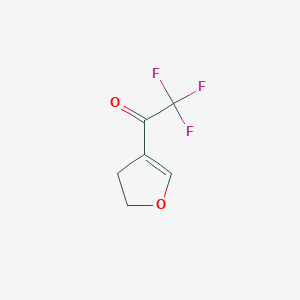
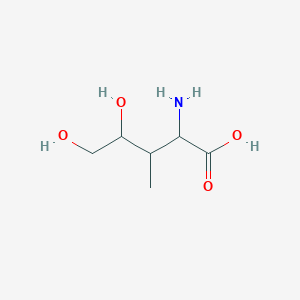
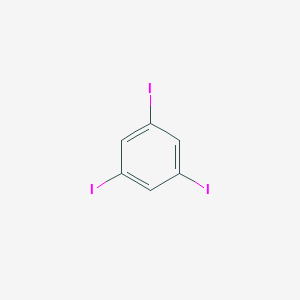
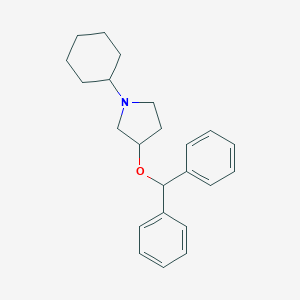
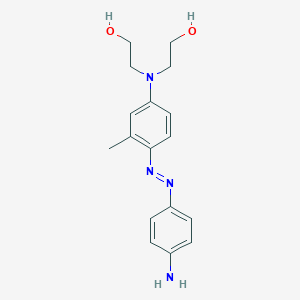
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)
